5-((3-Methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
Compounds within the thiazolo[3,2-b][1,2,4]triazole class, including derivatives synthesized through various chemical reactions, have been extensively studied for their antimicrobial properties. For instance, compounds with modifications on the thiazole and triazole rings have shown interesting antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against several pathogenic fungi. These findings suggest that the thiazolo[3,2-b][1,2,4]triazole scaffold could be a promising basis for developing new antimicrobial agents (Sharma, Hussain, & Amir, 2008), (Sanjeeva Reddy et al., 2010).
Anticancer Activity
The search for novel anticancer agents has also led to the exploration of thiazolo[3,2-b][1,2,4]triazole derivatives. Some compounds in this class have been synthesized and shown to possess excellent anticancer properties against various cancer cell lines, highlighting the potential of these compounds in cancer therapy. Notably, certain derivatives did not exhibit toxicity towards normal somatic cells, indicating their selectivity towards cancer cells (Holota et al., 2021).
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolo[3,2-b][1,2,4]triazole derivatives has also been investigated. Compounds synthesized from the thiazole and triazole classes have been evaluated for their anti-inflammatory activities, demonstrating the versatility of this scaffold in developing potential anti-inflammatory agents. This suggests that the thiazolo[3,2-b][1,2,4]triazole core could serve as a template for the design of new anti-inflammatory drugs (Tozkoparan et al., 1999).
Mechanism of Action
Target of Action
It is known that thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These targets play crucial roles in various biological processes, including antimicrobial, antiviral, and antineoplastic activities.
Mode of Action
Thiazole derivatives are known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The interaction of the compound with its targets leads to these diverse effects.
Biochemical Pathways
Thiazole derivatives have been reported to possess a broad spectrum of pharmacological activities . They are involved in various biochemical pathways related to their antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Result of Action
Thiazole derivatives have been observed to have greater anti-inflammatory and analgesic activity at certain doses . They have also demonstrated potent effects on various human tumor cell lines .
properties
IUPAC Name |
5-[(3-methylpiperidin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12-6-5-9-20(10-12)14(13-7-3-2-4-8-13)15-16(22)21-17(23-15)18-11-19-21/h2-4,7-8,11-12,14,22H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRVQEAXGRXECY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol |
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